molecular formula C19H15NO3S2 B270026 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone

Cat. No. B270026
M. Wt: 369.5 g/mol
InChI Key: ZTAFBSVHJZCLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone, also known as DBeQ, is a small molecule inhibitor that has been developed to target the NF-κB signaling pathway. This pathway is known to play a critical role in inflammation, immune response, and cell survival. DBeQ has shown promising results in preclinical studies for the treatment of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.

Mechanism of Action

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone exerts its effects by inhibiting the activity of the NF-κB signaling pathway. This pathway is involved in the regulation of various cellular processes, including inflammation, immune response, and cell survival. This compound inhibits the activity of a key enzyme in this pathway, resulting in the downregulation of pro-inflammatory cytokines and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the NF-κB pathway, resulting in the downregulation of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to reduce inflammation in animal models of autoimmune diseases. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone in lab experiments is its specificity for the NF-κB pathway. This allows for the targeted inhibition of this pathway without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of using this compound in lab experiments is its solubility, which can limit its use in certain assays.

Future Directions

There are several future directions for the development of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone. One potential application is in the treatment of cancer, where this compound has shown promising results in preclinical studies. Further studies are needed to determine its efficacy in clinical trials. Additionally, this compound may have potential applications in the treatment of autoimmune disorders and neurodegenerative diseases. Further studies are needed to determine its safety and efficacy in these diseases. Finally, there may be potential applications for this compound in combination therapy with other drugs targeting the NF-κB pathway.

Synthesis Methods

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone involves several steps, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-phenyl-1,3-thiazole-2-amine to form the intermediate product, which is subsequently treated with sodium sulfide to form this compound.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in inhibiting the NF-κB pathway, which is implicated in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to reduce inflammation in animal models of autoimmune diseases.

properties

Molecular Formula

C19H15NO3S2

Molecular Weight

369.5 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C19H15NO3S2/c21-16(14-6-7-17-18(10-14)23-9-8-22-17)12-25-19-20-15(11-24-19)13-4-2-1-3-5-13/h1-7,10-11H,8-9,12H2

InChI Key

ZTAFBSVHJZCLLT-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC(=CS3)C4=CC=CC=C4

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.